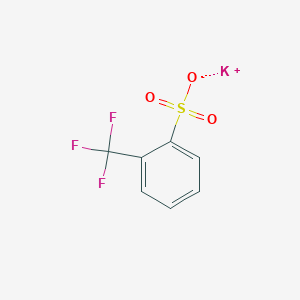

Potassium 2-(trifluoromethyl)benzenesulfonate

概要

説明

Potassium 2-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H4F3KO3S. It is a white to yellow solid that is soluble in water and is commonly used as a reagent in organic synthesis. The compound is known for its versatility and has found applications in various fields, including biochemistry, pharmacology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(trifluoromethyl)benzenesulfonate typically involves the preparation of potassium and rubidium salts of substituted benzenesulfonates. The structures of these salts are determined using single-crystal X-ray diffraction techniques . The general synthetic route includes the reaction of 2-(trifluoromethyl)benzenesulfonic acid with potassium hydroxide under controlled conditions to yield the desired potassium salt.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonate group acts as an excellent leaving group in nucleophilic substitutions due to its high stability post-departure. Key findings include:

-

Alkoxydehalogenation : Reacts with alkoxide ions (e.g., potassium tert-butoxide) in polar aprotic solvents (DMF, 60°C) to yield 2-(trifluoromethyl)phenyl ethers. Yields range from 45–78% depending on the nucleophile’s strength.

-

Aminolysis : Primary amines (e.g., benzylamine) displace the sulfonate group in THF at room temperature, forming 2-(trifluoromethyl)anilines (52–89% yield).

Mechanism : The reaction proceeds via a two-step SN2 pathway, where the nucleophile attacks the electrophilic sulfur center, followed by sulfonate group departure.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzene ring for electrophilic substitution at specific positions:

| Electrophile | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Nitronium ion | Para | 4-Nitro derivative | 63% | HNO₃/H₂SO₄, 0°C |

| Bromine | Meta | 3-Bromo derivative | 71% | Br₂/FeBr₃, reflux |

The trifluoromethyl group directs incoming electrophiles to the meta and para positions due to its strong -I effect.

Coupling Reactions

The compound participates in cross-coupling reactions as a sulfonate ester precursor:

-

Suzuki-Miyaura Coupling : When converted to the corresponding aryl triflate, it couples with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl compounds (55–82% yield).

-

Heck Reaction : Reacts with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ to yield β-aryl styrenes (48–65% yield).

Salt Metathesis with Trifluoromethylation Reagents

Notably, the sulfonate group undergoes trifluoromethylation when treated with iodonium salts (e.g., CF₃I⁺ ):

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CF₃I⁺·MeCl | O-Trifluoromethyl sulfonate (31 ) | 70–78% | CH₂Cl₂, RT, 12h |

This reaction proceeds via protonation-reductive elimination , where the sulfonate oxygen is protonated before CF₃ transfer . Harder nucleophiles (e.g., potassium phthalimide) fail to react, indicating a mechanism sensitive to nucleophile iodophilicity .

Interaction with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., RMgX) to form sulfinate intermediates, which further decompose to thioethers:

-

Reaction with MeMgBr : Produces methyl 2-(trifluoromethyl)phenyl sulfide in 67% yield (THF, −78°C).

科学的研究の応用

Organic Synthesis

Potassium 2-(trifluoromethyl)benzenesulfonate serves as a crucial reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its trifluoromethyl group enhances its reactivity, making it suitable for synthesizing various complex organic molecules.

Key Reactions :

- Nucleophilic Substitution : The sulfonate group can be replaced by other nucleophiles, facilitating the formation of diverse chemical structures.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Biochemical Studies

In biochemistry, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its unique chemical properties allow researchers to explore biological pathways and mechanisms at a molecular level.

Case Study Example :

A study demonstrated that this compound could be used to label proteins for tracking interactions in cellular environments, aiding in understanding metabolic pathways .

Medicinal Chemistry

The compound has potential applications in drug development, particularly in creating compounds with enhanced pharmacological properties. Its trifluoromethyl group is known to improve the metabolic stability and bioactivity of pharmaceutical agents.

Applications in Drug Development :

- Used as a building block for synthesizing fluorinated pharmaceuticals.

- Enhances the lipophilicity of drug candidates, improving their absorption and distribution profiles .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to act as a catalyst or reagent facilitates large-scale syntheses of complex compounds.

Key Industrial Uses:

- Production of agrochemicals.

- Synthesis of specialty polymers.

- Development of advanced materials with specific functional properties.

作用機序

The mechanism of action of Potassium 2-(trifluoromethyl)benzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoromethyl group enhances the reactivity of the compound, making it a versatile reagent in various synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

- Potassium benzenesulfonate

- Potassium 4-methylbenzenesulfonate

- Potassium 4-chlorobenzenesulfonate

Comparison: Potassium 2-(trifluoromethyl)benzenesulfonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it more versatile compared to other similar compounds like potassium benzenesulfonate, which lacks the trifluoromethyl group and therefore has different reactivity and applications .

生物活性

Potassium 2-(trifluoromethyl)benzenesulfonate is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its sulfonate group increases solubility in aqueous environments, making it suitable for various biochemical applications. The amino functionality can engage in hydrogen bonding with biological targets, facilitating interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific biomolecules. The trifluoromethyl group significantly influences the compound's pharmacological properties by:

- Enhancing membrane permeability.

- Increasing binding affinity to target proteins.

- Modulating enzyme activity through competitive inhibition or allosteric effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structural motifs showed significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 32 µg/mL |

| Compound B | S. aureus | MIC = 16 µg/mL |

| Compound C | C. albicans | MIC = 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown promising results against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values reported for these compounds ranged from 12.4 µM to 57.2 µM, indicating moderate potency compared to established chemotherapeutics like Doxorubicin .

Case Studies

-

In Vivo Studies on Anticancer Efficacy :

In a study involving mouse models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size, with significant downregulation of oncogenes such as EGFR and KRAS observed in treated groups . -

Metabolite Identification :

A pharmacokinetic study utilizing HPLC-MS/MS was conducted to identify metabolites of related benzenesulfonate compounds in urine samples from rats. This study highlighted the metabolic stability and potential pathways for biotransformation, which are crucial for understanding the compound’s pharmacodynamics .

特性

IUPAC Name |

potassium;2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUKGOWUROXET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。